molecular formula C20H21N3O3 B2676986 3-ethoxy-1-ethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014045-89-6

3-ethoxy-1-ethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2676986
CAS No.: 1014045-89-6
M. Wt: 351.406
InChI Key: ZVDSLAKSPNNBEU-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the ethoxy and ethyl groups: These groups can be introduced through alkylation reactions.

    Attachment of the phenoxyphenyl group: This step often involves a nucleophilic substitution reaction.

    Formation of the carboxamide group: This can be done through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or ethoxy groups.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The phenoxyphenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or sulfonates can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

3-ethoxy-1-ethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-ethoxy-4-phenyl-1H-pyrazole-5-carboxamide
  • 3-ethoxy-1-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

3-ethoxy-1-ethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide may have unique properties due to the specific arrangement of its functional groups, which could influence its biological activity and chemical reactivity.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(4-phenoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-23-14-18(20(22-23)25-4-2)19(24)21-15-10-12-17(13-11-15)26-16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDSLAKSPNNBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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